molecular formula C22H24Cl2N2O4 B1193859 ISRIB CAS No. 1597403-47-8

ISRIB

Katalognummer: B1193859
CAS-Nummer: 1597403-47-8
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: HJGMCDHQPXTGAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isrib is a synthetic peptide derived from the ribosomal protein S6, which is found in all organisms from bacteria to humans. It is a potent inhibitor of protein synthesis, and has been studied extensively in both in vivo and in vitro models. This compound has been used in a variety of laboratory experiments and clinical trials to study the effects of protein synthesis inhibition and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Neurologische Erkrankungen

ISRIB hat sich als vielversprechend erwiesen, kognitive Defizite, die durch traumatische Hirnverletzungen (TBI) verursacht werden, umzukehren und die Gedächtnisbildung bei Mäusen zu verbessern {svg_1}. Es wurde festgestellt, dass es räumliche Gedächtnisdefizite korrigiert und das Arbeitsgedächtnis bei alten Mäusen verbessert, was auf potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit hindeutet {svg_2}.

Behandlung von Rückenmarksverletzungen (SCI)

Die Forschung zeigt, dass eine this compound-Behandlung nach SCI die ISR-Signalisierung signifikant hemmen, neuronale Apoptose reduzieren und die Wiederherstellung der motorischen Funktion fördern kann {svg_3}. Dies unterstreicht sein Potenzial als therapeutisches Mittel für SCI und bietet Hoffnung auf verbesserte Ergebnisse bei Patienten, die an solchen Verletzungen leiden.

Krebstherapie

This compound hat sich in Kombination mit anderen Behandlungen wie Imatinib als wirksam bei der Ausrottung chronisch-myeloischer Leukämiezellen erwiesen {svg_4}. Es zielt auf den integrierten Stressantwortweg ab, der in verschiedenen Krebsarten aktiviert ist, was es zu einem potenziellen Kandidaten für umfassendere Krebsbehandlungsstrategien macht.

Kognitive Steigerung

Studien haben gezeigt, dass this compound das kognitive Gedächtnis bei Mäusen verbessern kann und eine signifikante Verbesserung des räumlichen und angstassoziierten Lernens zeigt {svg_5}. Dies deutet auf seine Verwendung als kognitiver Enhancer hin, der möglicherweise bei Lernstörungen und Gedächtnisbeeinträchtigungen anwendbar ist.

Neurodegenerative Erkrankungen

This compound hat sich als vielversprechend bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer, Parkinson und amyotropher Lateralsklerose (ALS) erwiesen {svg_6}. Seine Fähigkeit, die Gedächtnisbildung wiederherzustellen und den kognitiven Abbau zu reduzieren, macht es zu einem vielversprechenden Kandidaten für zukünftige Therapien.

Ischämischer Schlaganfall

Das Abzielen auf den PERK-Signalweg, der Teil der integrierten Stressantwort ist, hat therapeutisches Potenzial bei ischämischem Schlaganfall {svg_7}. Die Rolle von this compound bei der Modulation dieses Signalwegs könnte zu neuen Behandlungen führen, die Hirnschäden minimieren und die Erholung nach einem Schlaganfall verbessern.

Wirkmechanismus

This compound wirkt, indem es an die aktive Struktur des Translationsinitiationsfaktors eIF2B bindet. Diese Bindung verhindert, dass eIF2B strukturelle Veränderungen in eine inhibitorische Form durchläuft, wenn phosphoryliertes eIF2 vorhanden ist, das unter Stressbedingungen produziert wird. Folglich unterdrückt this compound den Verlauf des integrierten Stressantwortwegs {svg_8}.

Safety and Hazards

The safety of ISRIB in humans is currently unknown, though there may be toxicity in certain animal models . In an Alzheimer’s animal model, a dose of this compound too high (5mg/kg) caused excessive mortality and the dose had to be lowered .

Zukünftige Richtungen

ISRIB has shown potential in the eradication of leukemic cells resistant to tyrosine kinase inhibitors (TKIs) and suggests potential clinical benefits for leukemia patients with TKI resistance related to RAS/RAF/MAPK or STAT5 signaling . Personalized treatment based on the genetic selection of patients carrying mutations that cause overactivation of the targeted pathways and therefore make their sensitivity to such treatment probable should be considered as a possible future direction in leukemia treatment .

Biochemische Analyse

Biochemical Properties

ISRIB plays a crucial role in biochemical reactions by interacting with eukaryotic translation initiation factor 2B (eIF2B). eIF2B is a guanine nucleotide exchange factor that is essential for the initiation of protein synthesis. This compound binds to eIF2B and stabilizes its active conformation, thereby reversing the inhibitory effects of phosphorylated eukaryotic translation initiation factor 2 alpha (eIF2α) on protein synthesis . This interaction enhances the overall protein synthesis and helps cells recover from stress-induced translational repression.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neurons, this compound has been shown to enhance cognitive function by promoting the translation of proteins involved in synaptic plasticity and memory formation . This compound influences cell signaling pathways by modulating the activity of eIF2B, which in turn affects the phosphorylation status of eIF2α. This modulation leads to changes in gene expression and cellular metabolism, ultimately improving cell function and resilience to stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to eIF2B, which is a key regulator of the ISR. By stabilizing the active conformation of eIF2B, this compound prevents the phosphorylation of eIF2α from inhibiting protein synthesis . This action allows for the continued translation of mRNAs, particularly those involved in stress response and adaptive processes. This compound’s ability to restore protein synthesis is crucial for its therapeutic effects, especially in conditions where protein synthesis is impaired.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its activity over extended periods, making it suitable for long-term studies In vitro and in vivo studies have shown that this compound can sustain its effects on cellular function, including the enhancement of protein synthesis and cognitive function, over prolonged durations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance cognitive function and improve memory in rodents without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including potential disruptions in cellular homeostasis and protein synthesis. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate protein synthesis and stress response. By interacting with eIF2B, this compound influences the phosphorylation status of eIF2α, which is a critical regulator of the ISR . This interaction affects metabolic flux and the levels of various metabolites involved in protein synthesis and cellular stress responses. The precise metabolic pathways and cofactors involved in this compound’s action are still being elucidated.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary target of the small molecule ISRIB?

A1: this compound specifically targets eukaryotic initiation factor 2B (eIF2B) [, , , ].

Q2: How does this compound interact with its target, eIF2B?

A2: this compound binds to a deep cleft at the interface between the β and δ subunits of the eIF2B decamer [, , , ]. This interaction promotes the assembly of two eIF2B tetramer subcomplexes into the active decameric form, acting as a “molecular staple” [, ].

Q3: What is the integrated stress response (ISR) and how does this compound affect it?

A3: The ISR is a cellular signaling pathway activated by various stresses, including unfolded proteins, viral infection, and amino acid starvation [, , , ]. A key event in ISR activation is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor (GEF) required for active eIF2. This compound antagonizes the ISR by activating eIF2B, even in the presence of phosphorylated eIF2α (eIF2α-P) [, , , ].

Q4: Does this compound affect the phosphorylation state of eIF2α?

A4: No, this compound does not directly prevent eIF2α phosphorylation. Instead, it acts downstream of this event by modulating eIF2B activity [, ].

Q5: How does this compound impact translation during ISR activation?

A5: this compound reverses the global translation attenuation typically observed during ISR activation. It achieves this by enhancing the GEF activity of eIF2B, allowing translation to proceed even in the presence of eIF2α-P [, , , ].

Q6: How does this compound affect stress granule (SG) dynamics?

A6: this compound effectively blocks the formation of stress granules, which are cytoplasmic aggregates of stalled translation pre-initiation complexes that assemble upon eIF2α phosphorylation []. Remarkably, this compound can also induce the rapid disassembly of pre-formed SGs, promoting the liberation of sequestered mRNAs back into the actively translating pool [].

Q7: What is the molecular formula and weight of this compound?

A7: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. Further investigation into the primary literature cited in these abstracts is necessary for this information.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided research abstracts do not offer details on the spectroscopic characteristics of this compound. A comprehensive understanding of this compound's spectroscopic properties would necessitate exploring the original research articles referenced within the abstracts.

Q9: Are there any known strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A9: The research abstracts don't delve into specific formulation strategies for this compound. Investigations into optimizing its delivery and bioavailability likely constitute an active area of research, potentially addressed in the full-length publications referenced in these abstracts.

Q10: How do structural modifications of this compound affect its activity and potency?

A11: Structure-activity relationship (SAR) studies have shown that even minor modifications to the this compound molecule can significantly impact its activity []. For example, stereospecific addition of a methyl group abolishes this compound's activity, while specific mutations within the eIF2B binding pocket can restore activity to these modified analogs [, ]. These findings highlight the importance of specific interactions between this compound and its eIF2B target for its biological activity.

Q11: Has this compound been tested in preclinical models of disease?

A12: Yes, this compound has demonstrated efficacy in various preclinical models, including those for traumatic brain injury (TBI) [, , ], Alzheimer's disease [, ], pulmonary fibrosis [, , ], and Fragile X syndrome []. In these models, this compound improved cognitive function, reduced disease severity, and/or ameliorated molecular and cellular deficits.

Q12: Are there any specific strategies for delivering this compound to the brain or other target tissues?

A12: The research abstracts primarily focus on systemic this compound administration. Further research is necessary to explore targeted delivery strategies that could enhance its efficacy and potentially mitigate off-target effects.

Q13: Are there any known biomarkers for monitoring this compound’s activity or predicting its efficacy?

A15: While the provided abstracts don't explicitly discuss biomarkers for this compound, several studies used ATF4 expression levels as an indicator of ISR activation and this compound’s inhibitory effect [, , , , , , ]. Identifying and validating additional biomarkers could be valuable for monitoring treatment response and predicting therapeutic outcomes.

Q14: What research tools and resources are available for studying this compound and the ISR pathway?

A14: Researchers utilize a wide array of tools to investigate this compound and the ISR, encompassing:

  • Cell-based assays: These assays are used to assess this compound’s impact on cell viability, stress granule formation, and protein synthesis rates [, , , , , , , ].
  • Animal models: Rodent models, particularly mice, are essential for studying this compound’s efficacy in various disease contexts, including TBI, Alzheimer’s disease, and pulmonary fibrosis [, , , , , , , , , ].
  • Molecular biology techniques: These methods, including Western blotting, PCR, and gene editing (CRISPR-Cas9), enable the examination of this compound’s effects on protein expression, gene regulation, and the introduction of specific mutations to study structure-function relationships [, , , , , , , , , , , , ].
  • Imaging techniques: Confocal and two-photon microscopy allow for the visualization of this compound’s effects on cellular structures like stress granules and dendritic spines [, ].
  • Electrophysiology: This technique helps assess this compound’s impact on neuronal excitability and synaptic plasticity [, ].
  • Proteomics and transcriptomics: These large-scale approaches provide insights into the global changes in protein and gene expression induced by this compound and the ISR [, , ].

Q15: When was this compound discovered and what were the key milestones in its development?

A17: this compound emerged from a cell-based screen for inhibitors of PERK signaling, a key kinase involved in the ISR []. Early studies demonstrated its potent ability to reverse the effects of eIF2α phosphorylation and enhance long-term memory in rodents []. Subsequent research identified eIF2B as its direct target and elucidated its mechanism of action as an eIF2B activator [, ]. Structural studies using cryo-electron microscopy (cryo-EM) provided detailed insights into the this compound binding site on eIF2B and its role in promoting eIF2B assembly [, , , ]. This compound's therapeutic potential has been further explored in preclinical models of various neurological and non-neurological disorders [, , , , , , , , , ].

Q16: What are some of the cross-disciplinary applications of this compound research?

A16: Research on this compound and the ISR transcends traditional disciplinary boundaries, involving collaborations across:

  • Neuroscience: Understanding the role of this compound in synaptic plasticity, memory formation, and neurodegenerative diseases [, , , , , , , , ].
  • Cell biology: Investigating the mechanisms of ISR activation, stress granule dynamics, and translational control [, , , , ].
  • Immunology: Exploring the role of the ISR in immune responses and inflammatory diseases [, , , ].
  • Structural biology: Utilizing cryo-EM to determine the structure of eIF2B and visualize this compound binding [, , , ].
  • Medicinal chemistry: Designing and synthesizing novel this compound analogs with improved potency, selectivity, and pharmacological properties [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.